molecular formula C9H10BrClO B6271670 5-bromo-1-chloro-2-ethyl-3-methoxybenzene CAS No. 1784972-71-9

5-bromo-1-chloro-2-ethyl-3-methoxybenzene

Cat. No.: B6271670
CAS No.: 1784972-71-9
M. Wt: 249.5
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Description

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-chloro-2-ethyl-3-methoxybenzene typically involves the following steps:

    Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.

    Bromination: The intermediate undergoes bromination using bromine to introduce the bromine atom.

    Chlorination: Finally, chlorination with thionyl chloride introduces the chlorine atom, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods involve precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is a versatile compound with applications in various scientific research fields:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on its structure and functional groups. The exact mechanism of action may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-3-ethyl-2-methoxybenzene
  • 5-Bromo-2-chloro-4’-ethoxydiphenylmethane

Uniqueness

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is unique due to its specific combination of functional groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1784972-71-9

Molecular Formula

C9H10BrClO

Molecular Weight

249.5

Purity

0

Origin of Product

United States

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